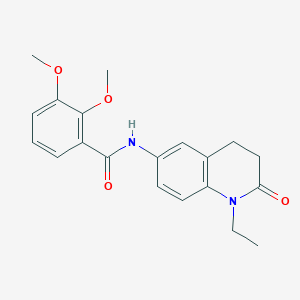

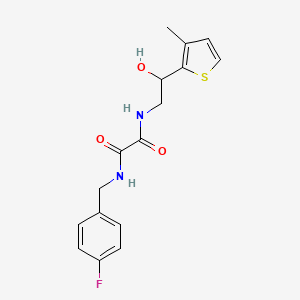

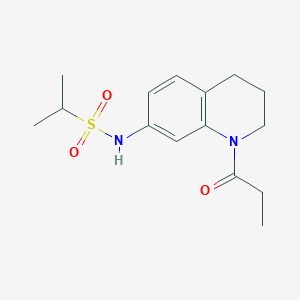

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide” is an organofluorine compound , which means it contains at least one carbon-fluorine bond . The presence of fluorine can significantly alter the properties of organic compounds, often enhancing their stability and reactivity.

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure and the functional groups it contains. Organofluorine compounds are known for their reactivity and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Organofluorine compounds are often characterized by high stability and reactivity .Scientific Research Applications

Neuroprotection and Cellular Damage Prevention

YM-244769 , a compound structurally related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide, was investigated for its neuroprotective effects. This compound preferentially inhibits the NCX3 isoform of the Na+/Ca2+ exchange inhibitor, offering protection against hypoxia/reoxygenation-induced cellular damage in neuronal SH-SY5Y cells. Such specificity indicates potential therapeutic use in neuroprotection (Iwamoto & Kita, 2006).

Metabolism and Excretion in Drug Discovery

Studies using 19F-NMR spectroscopy have focused on understanding the metabolic fate and excretion patterns of compounds containing fluorobenzyl groups, similar to the query compound. These studies are critical in drug discovery, helping to select candidates for further development based on their metabolic stability and elimination pathways (Monteagudo et al., 2007).

Novel Insecticides

Research on Flubendiamide , a novel class of insecticides, demonstrates the significance of unique chemical structures for developing highly effective pest control agents. While structurally distinct, the approach to discovering compounds with novel modes of action, such as Flubendiamide, underscores the importance of chemical innovation in addressing agricultural challenges (Tohnishi et al., 2005).

π-Hole Tetrel Bonding Interactions

The study of π-hole tetrel bonding interactions in certain chemical derivatives highlights the role of molecular geometry and electrostatic potential in forming stable compounds. This research provides insights into designing molecules with desired properties by manipulating their structural elements (Ahmed et al., 2020).

Anticorrosive and Electrodeposition Applications

Investigations into the use of ionic liquids as additives in Ni-Co alloy electrodeposition reveal the potential of certain compounds to enhance corrosion resistance and modify the nucleation mechanism of alloys. Such studies are crucial for advancing materials science, particularly in developing more durable and efficient materials for various industrial applications (Omar et al., 2020).

Future Directions

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S/c1-10-6-7-23-14(10)13(20)9-19-16(22)15(21)18-8-11-2-4-12(17)5-3-11/h2-7,13,20H,8-9H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXHEARIMRGOLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2759513.png)

![2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2759515.png)

![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2759523.png)

![4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2759530.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2759535.png)